molecular formula C10H9BrO2 B3267690 2-(5-Bromo-1-benzofuran-2-yl)ethanol CAS No. 460748-15-6

2-(5-Bromo-1-benzofuran-2-yl)ethanol

Cat. No. B3267690
M. Wt: 241.08 g/mol
InChI Key: CBURFCSPYDRJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06822101B2

Procedure details

The product from Example 3A (14.95 g, 50 mmol), palladium(ll) acetate (0.11 g, 0.5 mmol), triphenylphosphine (0.26 g, 1.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol) were combined in isopropyl acetate (100 mL). Nitrogen gas was bubbled through the reaction mixture for about 15 minutes. The mixture was treated with 3-butyn-1-ol (5.6 mL, 75.0 mmol) stirred briefly and then treated with diisopropylamine (42 mL, 300 mmol) slowly over about 10 minutes. After stirring for 2 hours at about 22° C., the mixture was heated at about 60° C. for about 6 hours and then cooled to about 22° C. The reaction mixture was filtered through a pad of Celite® (˜5 g) and the Celite® was washed with isopropyl acetate (˜30 mL). The filtrate was washed with saturated NaHCO3 solution (100 mL, 2×), 10% Na2S2O3 solution (100 mL, 2×), brine (50 mL), dried over Na2SO4, and distilled to dryness. The residue was purified by silica gel column chromatography to provide the title compound (8.7 g, 72% yield). MS DCl (M+NH4)+ m/z at 258,260; 1H NMR(CDCl3at 400 MHz) δ 3.03 (m, 2H), 3.98 (m, 2H), 6.45 (m, 1H), 7.25-7.32 (m, 2H), 7.60 (d, 1H); 13C NMR (CDCl3 at 100 MHz) δ 32.2, 60.6, 103.0, 112.1, 115.4, 122.8, 126.1, 130.4, 153.1, 157.0.
Quantity
14.95 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(ll) acetate
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.19 g
Type
catalyst
Reaction Step Six
Quantity
0.26 g
Type
catalyst
Reaction Step Seven
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4](I)[CH:3]=1.[CH2:10]([OH:14])[CH2:11][C:12]#[CH:13].C(NC(C)C)(C)C>C(OC(C)C)(=O)C.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][C:12]([CH2:11][CH2:10][OH:14])=[CH:13][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
14.95 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)I
Step Two
Name
palladium(ll) acetate
Quantity
0.11 g
Type
reactant
Smiles
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CC#C)O
Step Four
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Six
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
0.26 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the reaction mixture for about 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at about 22° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 22° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite® (˜5 g)
WASH
Type
WASH
Details
the Celite® was washed with isopropyl acetate (˜30 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated NaHCO3 solution (100 mL, 2×), 10% Na2S2O3 solution (100 mL, 2×), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(O2)CCO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.